![molecular formula C8H4ClF2NO3S B12881327 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride is a chemical compound with significant applications in various fields, including medicinal chemistry and agrochemicals. It is known for its unique structural features, which include a difluoromethyl group and a benzo[d]oxazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzo[d]oxazole ring . The final step involves the sulfonylation of the benzo[d]oxazole ring using sulfonyl chloride reagents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of metal catalysts and environmentally benign solvents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzo[d]oxazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to its biological effects. The sulfonyl chloride group can undergo hydrolysis to form sulfonic acids, which further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-(Difluoromethyl)sulfonylbenzo[d]oxazole: Lacks the chloride group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride is unique due to its combination of a difluoromethyl group, a benzo[d]oxazole ring, and a sulfonyl chloride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H4ClF2NO3S |
---|---|
Molecular Weight |
267.64 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClF2NO3S/c9-16(13,14)5-3-1-2-4-6(5)12-8(15-4)7(10)11/h1-3,7H |
InChI Key |
UMAZYVVFOGDTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(O2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.